An In-depth Technical Guide to 3-[(4-Fluorophenyl)sulfamoyl]-4-methylbenzoic acid: Synthesis, Characterization, and Therapeutic Potential
An In-depth Technical Guide to 3-[(4-Fluorophenyl)sulfamoyl]-4-methylbenzoic acid: Synthesis, Characterization, and Therapeutic Potential
This guide provides a comprehensive technical overview of 3-[(4-Fluorophenyl)sulfamoyl]-4-methylbenzoic acid, a specialized organic compound with significant potential in medicinal chemistry and drug development. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of its chemical identity, a robust synthetic protocol, and an exploration of its potential biological significance based on the analysis of its structural motifs.
Core Compound Identification and Properties
3-[(4-Fluorophenyl)sulfamoyl]-4-methylbenzoic acid is a sulfonamide-containing carboxylic acid. The presence of a fluorophenyl group, a sulfonamide linkage, and a benzoic acid moiety suggests its potential as a versatile scaffold for developing targeted therapeutics.
Chemical Identifiers
A definitive CAS (Chemical Abstracts Service) Registry Number for 3-[(4-Fluorophenyl)sulfamoyl]-4-methylbenzoic acid has not been publicly assigned. This typically indicates that the compound is either novel, has been synthesized for internal research purposes without being registered, or has appeared in literature that has not yet been indexed by the CAS registry.[1][2][3][4][5] The absence of a CAS number underscores the importance of relying on other unambiguous identifiers.
| Identifier | Value | Source |
| IUPAC Name | 3-[(4-fluorophenyl)sulfamoyl]-4-methylbenzoic acid | PubChem |
| Molecular Formula | C₁₄H₁₂FNO₄S | [6] |
| Molecular Weight | 309.31 g/mol | [6] |
| Monoisotopic Mass | 309.04712 Da | [6] |
| SMILES | CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC2=CC=C(C=C2)F | [6] |
| InChI | InChI=1S/C14H12FNO4S/c1-9-2-3-10(14(17)18)8-13(9)21(19,20)16-12-6-4-11(15)5-7-12/h2-8,16H,1H3,(H,17,18) | [6] |
| InChIKey | MTXSWENEFRJQMW-UHFFFAOYSA-N | [6] |
Predicted Physicochemical Properties
The following properties are computationally predicted and provide a baseline for understanding the compound's behavior in experimental settings.
| Property | Predicted Value | Notes |
| XlogP | 2.4 | [6] |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 5 | |
| Rotatable Bond Count | 3 |
Strategic Synthesis Protocol
The synthesis of 3-[(4-Fluorophenyl)sulfamoyl]-4-methylbenzoic acid can be logically approached through a two-step process, starting from the commercially available 4-methyl-3-sulfamoylbenzoic acid. This strategy is based on established methods for the synthesis of N-aryl sulfonamides.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Workflow
This protocol is designed to be self-validating by including in-process checks and purification steps to ensure the integrity of the final product.
Step 1: Synthesis of 4-Methyl-3-(chlorosulfonyl)benzoic Acid
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Rationale: The initial step involves the chlorosulfonation of p-toluic acid. Chlorosulfonic acid is a powerful reagent for introducing the sulfonyl chloride group onto the aromatic ring. The reaction is directed by the existing methyl and carboxylic acid groups.
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Protocol:
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In a fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).
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Carefully add chlorosulfonic acid (5 equivalents) to the flask and cool the flask in an ice-water bath to 0°C.
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Slowly add p-toluic acid (1 equivalent) portion-wise to the stirred chlorosulfonic acid, ensuring the temperature does not exceed 10°C.
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After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
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Heat the mixture to 60-70°C and maintain this temperature for 2-3 hours, or until the reaction is complete (monitored by TLC).
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Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
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The solid precipitate, 4-methyl-3-(chlorosulfonyl)benzoic acid, is collected by vacuum filtration.
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Wash the solid with cold water until the filtrate is neutral and then dry it under vacuum.
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Step 2: Synthesis of 3-[(4-Fluorophenyl)sulfamoyl]-4-methylbenzoic Acid
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Rationale: This step involves the formation of the sulfonamide bond by reacting the sulfonyl chloride intermediate with 4-fluoroaniline. Pyridine is used as a base to neutralize the HCl generated during the reaction.
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Protocol:
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In a 100 mL round-bottom flask, dissolve the dried 4-methyl-3-(chlorosulfonyl)benzoic acid (1 equivalent) in a suitable solvent such as pyridine or a mixture of dichloromethane and pyridine.
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Cool the solution in an ice bath to 0°C.
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Slowly add a solution of 4-fluoroaniline (1.1 equivalents) in the same solvent to the cooled mixture.
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Allow the reaction to stir at room temperature overnight.
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Monitor the reaction progress by TLC.
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Once the reaction is complete, acidify the mixture with dilute hydrochloric acid.
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The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 3-[(4-Fluorophenyl)sulfamoyl]-4-methylbenzoic acid.
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Characterization and Validation
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
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¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the connectivity of the atoms.
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Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
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Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., -COOH, -SO₂NH-, C-F).
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High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Potential Applications in Drug Discovery
While there is no specific biological data for 3-[(4-Fluorophenyl)sulfamoyl]-4-methylbenzoic acid in the public domain, its structural components are present in numerous biologically active molecules. This allows for an informed discussion of its potential therapeutic applications.
Rationale for Biological Activity
Sources
- 1. Understanding CAS Registry Number: a Key Identifier for Chemical Substances - REACH24H [en.reach24h.com]
- 2. CAS Registry Services℠ | CAS [cas.org]
- 3. CAS Registry Number - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CAS REGISTRY | CAS [cas.org]
- 6. PubChemLite - 3-[(4-fluorophenyl)sulfamoyl]-4-methylbenzoic acid (C14H12FNO4S) [pubchemlite.lcsb.uni.lu]
